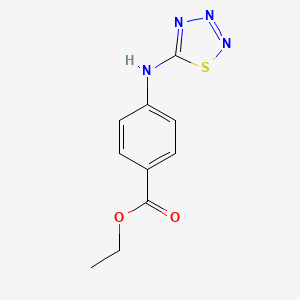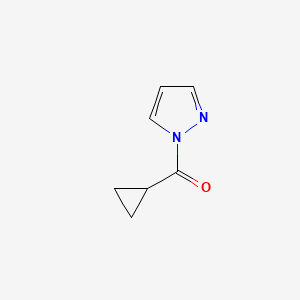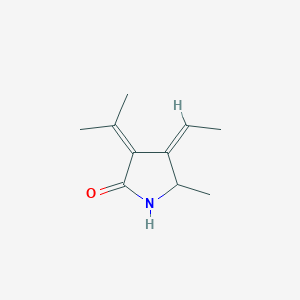
Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate is a heterocyclic compound that features a thiatriazole ring attached to an ethyl benzoate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1,2,3,4-thiatriazole-5-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiatriazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiatriazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Applications De Recherche Scientifique
Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the thiatriazole ring and has different biological activities.
1,2,3,4-Thiatriazole-5-amine: Does not have the ethyl benzoate moiety and exhibits distinct chemical properties.
Ethyl 4-((1,2,3,4-thiadiazol-5-yl)amino)benzoate: Similar structure but with a thiadiazole ring instead of a thiatriazole ring, leading to different reactivity and biological activities
Uniqueness
Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate is unique due to the presence of both the ethyl benzoate and thiatriazole moieties, which confer specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
94237-79-3 |
|---|---|
Formule moléculaire |
C10H10N4O2S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
ethyl 4-(thiatriazol-5-ylamino)benzoate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-3-5-8(6-4-7)11-10-12-13-14-17-10/h3-6H,2H2,1H3,(H,11,12,14) |
Clé InChI |
DIPPCEAQUKJAEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)

![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)



![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)



![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)


![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
